![molecular formula C16H24N2O3 B5159437 1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
1-[5-(4-nitrophenoxy)pentyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-nitrophenoxy)pentyl]piperidine, also known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research applications. NPP is a highly potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells.
Mechanism of Action
1-[5-(4-nitrophenoxy)pentyl]piperidine acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by 1-[5-(4-nitrophenoxy)pentyl]piperidine leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects
1-[5-(4-nitrophenoxy)pentyl]piperidine has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. 1-[5-(4-nitrophenoxy)pentyl]piperidine has also been shown to inhibit the migration of immune cells to sites of inflammation and to promote the apoptosis of activated immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[5-(4-nitrophenoxy)pentyl]piperidine in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise targeting of immune cells and modulation of immune responses. However, one limitation is the potential for off-target effects, as 1-[5-(4-nitrophenoxy)pentyl]piperidine may interact with other receptors or enzymes in the body. Another limitation is the need for careful dosing and monitoring, as high doses of 1-[5-(4-nitrophenoxy)pentyl]piperidine may have toxic effects.
Future Directions
There are several future directions for research on 1-[5-(4-nitrophenoxy)pentyl]piperidine. One area of interest is the potential use of 1-[5-(4-nitrophenoxy)pentyl]piperidine in the treatment of autoimmune diseases and inflammatory conditions. Further studies are needed to determine the optimal dosing and administration of 1-[5-(4-nitrophenoxy)pentyl]piperidine for these conditions. Another area of interest is the potential use of 1-[5-(4-nitrophenoxy)pentyl]piperidine in cancer therapy, as CB2 receptors are overexpressed in some cancer cells. Further studies are needed to determine the efficacy and safety of 1-[5-(4-nitrophenoxy)pentyl]piperidine in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of 1-[5-(4-nitrophenoxy)pentyl]piperidine, as well as its potential interactions with other receptors and enzymes in the body.
Synthesis Methods
The synthesis of 1-[5-(4-nitrophenoxy)pentyl]piperidine involves several steps, including the reaction of 4-nitrophenol with 1-bromopentane to form 5-(4-nitrophenoxy)pentane. The resulting compound is then reacted with piperidine in the presence of a base to form 1-[5-(4-nitrophenoxy)pentyl]piperidine. The purity of 1-[5-(4-nitrophenoxy)pentyl]piperidine can be improved by recrystallization or chromatography.
Scientific Research Applications
1-[5-(4-nitrophenoxy)pentyl]piperidine has been used in various scientific research applications, including the study of the CB2 receptor and its role in the immune system. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory conditions. 1-[5-(4-nitrophenoxy)pentyl]piperidine has also been studied for its potential use in cancer therapy, as CB2 receptors are overexpressed in some cancer cells.
properties
IUPAC Name |
1-[5-(4-nitrophenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-18(20)15-7-9-16(10-8-15)21-14-6-2-5-13-17-11-3-1-4-12-17/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOQHZFNZWSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Nitrophenoxy)pentyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
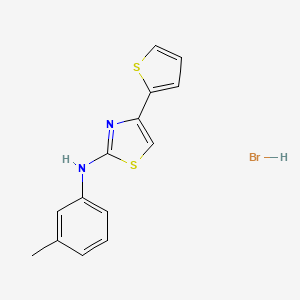
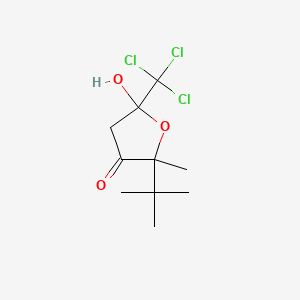
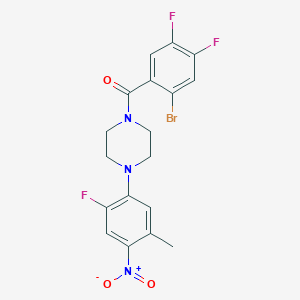
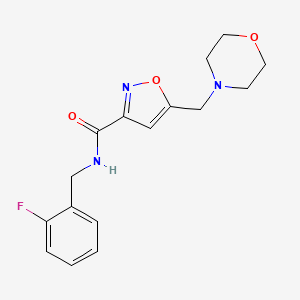
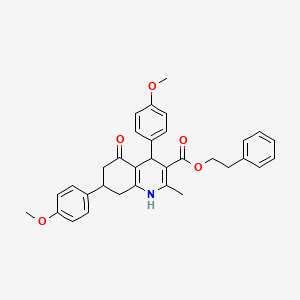
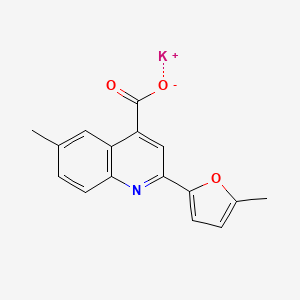
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
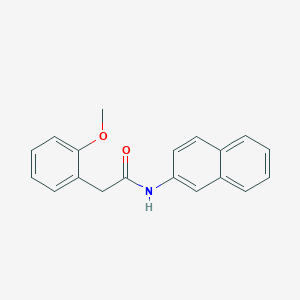
![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5159442.png)
![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)